(5'-Hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmarumycin derivative 3 is a member of the spirobisnaphthalene family, which are natural products isolated from fungi and plants. These compounds are known for their unique structures and broad spectrum of biological activities, including antibacterial, antifungal, antitumor, anticancer, antiparasitic, anti-inflammatory, and cytotoxic activities .
Preparation Methods
The synthesis of Palmarumycin derivative 3 involves several key steps. The starting materials typically include 1,8-dihydroxynaphthalene and 5-methoxytetralone. The synthetic route includes:
N-benzyl cinchoninium chloride-catalyzed epoxidation: This step introduces an epoxide group into the molecule.
Organoselenium-mediated reduction: This step reduces the epoxide to form a more stable intermediate.
Cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination: This step finalizes the formation of the spirobisnaphthalene structure.
Chemical Reactions Analysis
Palmarumycin derivative 3 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include cerium (III) chloride hydrate, organoselenium compounds, and N-benzyl cinchoninium chloride. Major products formed from these reactions include various spirobisnaphthalene derivatives with different functional groups .
Scientific Research Applications
Palmarumycin derivative 3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of spirobisnaphthalenes.
Biology: It has been shown to exhibit significant antifungal and antibacterial activities, making it a potential candidate for developing new antimicrobial agents.
Industry: It can be used in the development of new pesticides and herbicides due to its broad spectrum of biological activities
Mechanism of Action
The mechanism of action of Palmarumycin derivative 3 involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound interacts with specific proteins and enzymes involved in cell proliferation and survival, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Palmarumycin derivative 3 is unique among spirobisnaphthalenes due to its specific structure and biological activities. Similar compounds include:
Palmarumycin BG1-3: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
Guignardin E: This compound has similar antifungal and antibacterial activities.
Palmarumycin CP17: This compound is known for its antifungal activity against several phytopathogens
Properties
Molecular Formula |
C22H15NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(5'-hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate |
InChI |
InChI=1S/C22H15NO6/c23-11-19(26)27-16-7-8-18-20-12(16)3-1-6-17(20)28-22(29-18)10-9-15(25)21-13(22)4-2-5-14(21)24/h1-10,24H,11,23H2 |
InChI Key |
JJXLUWJZJUPBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)OC4(O3)C=CC(=O)C5=C4C=CC=C5O)OC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.